molecular formula C11H13N3O4 B1303200 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid CAS No. 868077-44-5

1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid

Cat. No.: B1303200
CAS No.: 868077-44-5
M. Wt: 251.24 g/mol
InChI Key: RKRUADFRDLUFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and receptors. The piperidine ring can also interact with biological macromolecules, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

1-(5-Nitropyridin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(16)8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(17)18/h1-2,7-8H,3-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRUADFRDLUFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377113
Record name 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868077-44-5
Record name 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.